1-Bromo-3-(trichloromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROWRDDTFZTQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trichloromethyl)benzene can be synthesized through the bromination of 3-(trichloromethyl)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The bromine atom in 1-Bromo-3-(trichloromethyl)benzene undergoes electrophilic substitution reactions, facilitated by Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). Bromine (Br₂) serves as the primary electrophile in these reactions.
Key Reaction Conditions :
-
Temperature : 60–100°C (optimal range for regioselectivity) .
-
Solvent : Tetrachloromethane (CCl₄), dichloromethane, or solvent-free conditions .
Example from Patent Literature :
1,2,3-Trichlorobenzene reacts with bromine (11 mmol) and FeBr₃ (5.5 mmol) at 60°C for 3 hours to form 1-bromo-2,3,4-trichlorobenzene. The product is purified via distillation under reduced pressure .
Halogen Dance Reaction (Isomerization)
A unique isomerization process, termed the "halogen dance," allows bromine to migrate to adjacent positions on the aromatic ring. This reaction employs potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (MeTHF) at ambient temperature.
Reaction Mechanism :
-
Outcome : Equilibrium mixture (e.g., 80:20 ratio between 1,2,3-trichloro-5-bromo-benzene and 1-bromo-2,3,4-trichlorobenzene) .
Industrial Utility :
Unreacted starting material can be recycled, enhancing process efficiency .
Comparative Analysis of Substitution Reactions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Electrophilic Substitution | Br₂, FeBr₃/AlBr₃, CCl₄ | 60–100°C, solvent-dependent | Brominated benzene derivatives |
| Halogen Dance | KOtBu, THF/MeTHF | Ambient temperature | Isomerized bromine positions |
Potential Oxidation Pathways
While explicit oxidation data for this compound is limited in the provided sources, the trichloromethyl group (-CCl₃) is susceptible to oxidation under strong conditions (e.g., KMnO₄ or CrO₃). Such reactions could yield:
-
Carboxylic acids (e.g., -COOH) via cleavage of the C-Cl bond.
-
Ketones or aldehydes depending on reaction severity.
This aligns with general reactivity trends of chlorinated alkyl groups .
Reduction Pathways
Reduction of the trichloromethyl group may involve:
-
LiAlH₄/H₂ (with catalysts) : Potential conversion to a methyl group (-CH₃) via stepwise dehalogenation.
-
Selective reduction : Partial dehalogenation to form dichloromethyl (-CHCl₂) intermediates.
Scientific Research Applications
Scientific Research Applications
1-Bromo-3-(trichloromethyl)benzene has several notable applications in scientific research:
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation Reactions : The trichloromethyl group can be oxidized to form carboxylic acids or other functional groups.
- Reduction Reactions : Reduction can yield different derivatives depending on the reducing agents used .
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : It has shown effectiveness against fungi, such as Candida albicans and Aspergillus niger, suggesting its potential use in antifungal treatments .
- Toxicity Studies : Investigations into its toxicity reveal that it acts as a respiratory irritant and may have carcinogenic potential, necessitating careful handling in laboratory settings .
Industrial Applications
This compound is utilized in various industrial processes:
- Production of Specialty Chemicals : Its unique properties make it suitable for developing specialty chemicals used in pharmaceuticals and agrochemicals.
- Precursor for Pharmaceuticals : It is explored for its potential use in drug development due to its biological activity and ability to form derivatives useful in medicinal chemistry .
Case Studies
Several case studies highlight the applications and effects of this compound:
Fungal Inhibition Study
- Objective : To assess the antifungal efficacy of halogenated benzene derivatives.
- Findings : Compounds with trichloromethyl groups demonstrated significant inhibition against fungal strains, indicating potential for therapeutic applications in treating fungal infections.
Toxicity Assessment
- This assessment evaluated the acute and chronic toxicity of this compound, revealing its classification as a respiratory irritant and potential carcinogen. These findings underscore the importance of safety protocols when handling this compound in research and industrial settings .
Mechanism of Action
The mechanism of action of 1-Bromo-3-(trichloromethyl)benzene involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, attacking the benzene ring and forming a positively charged intermediate. This intermediate then undergoes further reactions depending on the conditions and reagents used .
Comparison with Similar Compounds
1,4-Bis(trichloromethyl)benzene
- Molecular Formula : C₈H₄Cl₆
- Molecular Weight : 320.81 g/mol
- Key Properties :
- White crystalline solid with a melting point of 106–110°C and boiling point of 312°C .
- Contains two -CCl₃ groups at the 1- and 4-positions, enhancing its electron-withdrawing character compared to 1-bromo-3-(trichloromethyl)benzene.
- Safety : Classified as hazardous (UN2811/3261) due to severe skin/eye irritation and respiratory risks .
- Applications : Used in polymer synthesis and as a crosslinking agent.
1-Bromo-3-chlorobenzene
- Molecular Formula : C₆H₄BrCl
- Molecular Weight : 191.45 g/mol
- Key Properties: Lacks the -CCl₃ group, reducing steric hindrance and electron-withdrawing effects. Safety: Limited hazard data available; classified as HNOC (Hazard Not Otherwise Classified) .
- Applications : Intermediate in organic synthesis for coupling reactions.
Compounds with Mixed Halogens and Functional Groups
1-Bromo-3-chloro-2-(trifluoromethyl)benzene
- Molecular Formula : C₇H₃BrClF₃
- Molecular Weight : 259.45 g/mol
- Key Properties :
- Applications : Used in agrochemicals and fluorinated polymer precursors.
1-Bromo-3-chloro-4-(methylthio)benzene
- Molecular Formula : C₇H₆BrClS
- Molecular Weight : 237.54 g/mol
- Key Properties :
- Applications : Intermediate in sulfur-containing pharmaceuticals.
Electrochemical and Reactivity Comparison
Reduction Potential Studies
- This compound and analogues like 1-chloro-4,5-difluoro-2-(trichloromethyl)benzene exhibit similar reduction potentials (−1.10 ± 0.05 V vs. SCE), indicating comparable electron-deficient aromatic systems .
- 1-Bromo-4,5-difluoro-2-(trichloromethyl)benzene deviates slightly (−0.84 V vs. SCE) due to lower-level basis set effects in computational models .
Physicochemical Properties Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₇H₄BrCl₃ | 274.36 | Not reported | Not reported | Br, -CCl₃ |
| 1,4-Bis(trichloromethyl)benzene | C₈H₄Cl₆ | 320.81 | 106–110 | 312 | Two -CCl₃ |
| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45 | Not reported | Not reported | Br, Cl |
| 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | C₇H₃BrClF₃ | 259.45 | Not reported | Not reported | Br, Cl, -CF₃ |
| 1-Bromo-3-chloro-4-(methylthio)benzene | C₇H₆BrClS | 237.54 | Not reported | Not reported | Br, Cl, -SMe |
Biological Activity
1-Bromo-3-(trichloromethyl)benzene, also known as 3-bromobenzotrichloride, is a halogenated aromatic compound with the molecular formula CHBrCl. This compound is notable for its diverse applications in organic synthesis and its potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and agrochemicals.
This compound is characterized by:
- Molecular Weight : 263.37 g/mol
- Boiling Point : Not readily available
- Chemical Structure : The presence of bromine and three chlorine atoms significantly impacts its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been studied in various contexts, including its antimicrobial properties and potential toxicity.
Antimicrobial Activity
Research has indicated that halogenated compounds, particularly those containing bromine and chlorine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of fungi and bacteria. For instance, the trichloromethyl group is often associated with enhanced antifungal activity, which may extend to this compound as well .
Toxicological Profile
The toxicological aspects of this compound are critical for understanding its safety profile. Its structural similarity to other halogenated compounds raises concerns regarding its potential toxicity:
- Acute Toxicity : Exposure can lead to respiratory issues and skin irritation.
- Chronic Effects : Long-term exposure may result in carcinogenic effects, as observed in similar compounds .
- Environmental Impact : Its persistence in the environment raises concerns about bioaccumulation and ecological toxicity .
Case Studies
Several case studies have been conducted to evaluate the biological effects of halogenated compounds similar to this compound:
-
Fungal Inhibition Study :
- Objective : To assess the antifungal efficacy of halogenated benzene derivatives.
- Findings : Compounds with trichloromethyl groups showed significant inhibition against Candida albicans and Aspergillus niger.
- : Suggests potential for use in antifungal treatments.
- Toxicity Assessment :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHBrCl |
| Molecular Weight | 263.37 g/mol |
| Antimicrobial Activity | Effective against fungi |
| Acute Toxicity | Respiratory irritant |
| Chronic Toxicity | Potential carcinogen |
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-3-(trichloromethyl)benzene with high purity?
- Methodological Answer : The compound can be synthesized via photochlorination of brominated toluene derivatives under controlled UV light (254–365 nm wavelength), as demonstrated in protocols for analogous trichloromethyl-substituted arenes . Key steps include:
- Reacting brominated precursors (e.g., bromo-m-xylene) with gaseous chlorine in a solvent-free system.
- Monitoring reaction progress via GC-MS to avoid over-chlorination.
- Purification via molecular distillation (vacuum: 0.1–1 mbar, 80–120°C) to isolate the product from di-/tetrachlorinated byproducts.
- Yield optimization requires precise control of light intensity and reaction time (typically 12–24 hours) .
Q. How can researchers safely handle this compound given its toxicity profile?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (causes severe burns) .
- Ventilation : Use fume hoods with ≥0.5 m/s airflow to mitigate inhalation risks (TLV-TWA: 0.1 ppm).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste (UN 3261/2811) .
- Storage : Store in amber glass bottles at 2–8°C under nitrogen to prevent decomposition via radical pathways .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): δ 7.5–7.8 ppm (aromatic protons), δ 4.2–4.5 ppm (trichloromethyl group coupling).
- ¹³C NMR : Peaks at 125–135 ppm (aromatic carbons), 95–100 ppm (CCl₃) .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 264 (for C₇H₄BrCl₃), with fragmentation patterns showing loss of Cl (Δ m/z 35) .
- Elemental Analysis : Confirm Br:Cl ratio (theoretical: 1:3) via combustion analysis (deviation <0.3% acceptable) .
Advanced Research Questions
Q. How does the electron-withdrawing trichloromethyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The -CCl₃ group deactivates the aromatic ring, slowing Suzuki-Miyaura couplings but enhancing selectivity for meta-substitution. Strategies include:
- Using Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane (80°C, 18 hours) for aryl boronic acid coupling.
- Monitoring competing hydrodehalogenation via TLC (Rf 0.3–0.5 in hexane:EtOAc 9:1).
- Computational DFT studies (B3LYP/6-31G*) show a 15–20% increase in activation energy compared to non-halogenated analogs .
Q. What are the thermal degradation pathways of this compound, and how can stability be improved?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Degradation begins at 150°C, releasing Cl₂ and HBr (confirmed via FT-IR gas-phase analysis) .
- Stabilization Methods :
- Add 0.1% w/w 2,6-di-tert-butylphenol to inhibit radical chain reactions.
- Store under inert gas (argon preferred over nitrogen due to lower permeability in glass).
- Kinetic Studies : Arrhenius parameters (Eₐ = 85 kJ/mol) suggest a first-order decomposition mechanism .
Q. How can researchers resolve contradictions in reported melting points (106–110°C vs. 104–108°C) for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or impurity profiles. Resolve via:
- Differential Scanning Calorimetry (DSC) : Heat at 10°C/min under N₂ to detect multiple endotherms.
- Recrystallization : Use hexane:CH₂Cl₂ (3:1) at -20°C to isolate the pure α-polymorph (mp 108–110°C) .
- HPLC-PDA : Compare retention times (C18 column, 70% MeOH) to certified reference standards .
Key Research Challenges
- Synthetic Scalability : Photochlorination efficiency drops >100 g scale due to light penetration limits; consider microreactor systems .
- Environmental Impact : High bioaccumulation potential (BCF >500); explore biodegradation via Pseudomonas spp. .
- Regulatory Compliance : Not listed in TSCA inventory; premanufacture notification (PMN) required for industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
